Methyl 4-(aminomethyl)benzoate

Description

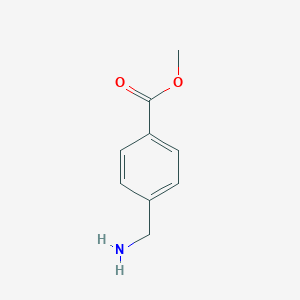

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJGAUQEJFPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18469-52-8 | |

| Record name | Methyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate: Structural Analysis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)benzoate is a key bifunctional molecule widely utilized as an intermediate in organic synthesis. Its structure, incorporating both a primary amine and a methyl ester separated by a benzene (B151609) ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural analysis, physicochemical properties, and significant applications of methyl 4-(aminomethyl)benzoate, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key chemical and biological pathways.

Chemical Identity and Physical Properties

Methyl 4-(aminomethyl)benzoate is a para-substituted benzene derivative. The free base and its more commonly handled hydrochloride salt exhibit distinct physical properties, which are summarized below.

| Property | Methyl 4-(aminomethyl)benzoate | Methyl 4-(aminomethyl)benzoate Hydrochloride |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₂ClNO₂[2] |

| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2] |

| CAS Number | 18469-52-8[1] | 6232-11-7[2] |

| Appearance | - | White crystalline powder |

| Melting Point | - | 243 °C (dec.)[2] |

| Boiling Point | 278.7 °C (Predicted) | - |

| Density | 1.121 g/cm³ (Predicted) | - |

| Solubility | - | Soluble in water |

Structural Analysis

The structural elucidation of methyl 4-(aminomethyl)benzoate and its salts is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule. The data presented here is for the hydrochloride salt in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.61 | br s | 3H | -NH₃⁺ |

| 7.98 | d, J=8.4 Hz | 2H | Ar-H (ortho to -COOCH₃) |

| 7.65 | d, J=8.4 Hz | 2H | Ar-H (ortho to -CH₂NH₃⁺) |

| 4.10 | q, J=5.6 Hz | 2H | -CH₂- |

| 3.86 | s | 3H | -OCH₃ |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O |

| 139.4 | Ar-C (C-4) |

| 129.5 | Ar-C (C-1) |

| 129.3 | Ar-CH (C-2, C-6) |

| 129.2 | Ar-CH (C-3, C-5) |

| 52.2 | -OCH₃ |

| 41.7 | -CH₂- |

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for methyl 4-(aminomethyl)benzoate hydrochloride are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2963 | Strong, Broad | N-H stretch (-NH₃⁺) |

| ~2878 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~864 | Strong | p-disubstituted benzene bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 4-(aminomethyl)benzoate (free base) would be expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern is primarily dictated by the ester and benzylamine (B48309) functionalities.

Expected Fragmentation Pathways:

A logical fragmentation pathway for methyl 4-(aminomethyl)benzoate is initiated by the loss of the methoxy (B1213986) group, followed by the loss of carbon monoxide.

Caption: Proposed EI-MS fragmentation of methyl 4-(aminomethyl)benzoate.

Chemical Synthesis and Experimental Protocols

Methyl 4-(aminomethyl)benzoate is typically synthesized from 4-(aminomethyl)benzoic acid via Fischer esterification.

Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride

This protocol describes the synthesis of the hydrochloride salt, which is often preferred for its stability and ease of handling.

Materials:

-

4-(aminomethyl)benzoic acid

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend 4-(aminomethyl)benzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath and slowly add thionyl chloride or concentrated HCl dropwise.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting solid is methyl 4-(aminomethyl)benzoate hydrochloride, which can be recrystallized from a suitable solvent system (e.g., methanol/ether) for purification.

To obtain the free base, the hydrochloride salt can be neutralized.

Neutralization to Free Base:

-

Dissolve the hydrochloride salt in water.

-

Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10).

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 4-(aminomethyl)benzoate as an oil or low-melting solid.

Caption: General workflow for the synthesis of methyl 4-(aminomethyl)benzoate.

Analytical Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., hexanes or dichloromethane), often with a small amount of base (e.g., triethylamine) to prevent streaking of the amine.

-

Visualization: UV light (254 nm) or staining with ninhydrin (B49086) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of methyl 4-(aminomethyl)benzoate.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Applications in Drug Development

Methyl 4-(aminomethyl)benzoate is a valuable intermediate in the synthesis of several important pharmaceutical agents.

Precursor to Tranexamic Acid

Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[3] It functions as a synthetic analog of lysine (B10760008) that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots.[3][4] This inhibition stabilizes fibrin and helps to control bleeding in various clinical settings, including major trauma, postpartum hemorrhage, and surgery.[3][5]

The synthesis of tranexamic acid from methyl 4-(aminomethyl)benzoate involves the hydrogenation of the aromatic ring to a cyclohexane (B81311) ring.

Caption: Synthesis of Tranexamic Acid from Methyl 4-(aminomethyl)benzoate.

Scaffold for Hepatitis C Virus (HCV) Helicase Inhibitors

Methyl 4-(aminomethyl)benzoate has been used as a building block in the development of inhibitors targeting the Hepatitis C virus (HCV) NS3 helicase.[6] The NS3 helicase is an essential enzyme for HCV replication, as it unwinds the viral RNA genome, a necessary step for its replication.[3] By inhibiting this enzyme, the viral life cycle is disrupted. The aminomethylbenzoate moiety can be incorporated into larger molecules designed to fit into the active site of the helicase, blocking its function.

Caption: Role of HCV NS3 Helicase and its inhibition.

Safety and Handling

Methyl 4-(aminomethyl)benzoate and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The hydrochloride salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-(aminomethyl)benzoate is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the production of high-value compounds like tranexamic acid and novel antiviral agents. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(アミノメチル)安息香酸メチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and analysis of hepatitis C virus NS3 helicase inhibitors using nucleic acid binding assays - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for Methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic Acid

Introduction

Methyl 4-(aminomethyl)benzoate is a valuable bifunctional molecule widely utilized as an intermediate in organic and medicinal chemistry. Its structure, incorporating both a primary amine and a methyl ester, makes it a key building block in the synthesis of various pharmaceutical compounds, including novel hepatitis C virus (HCV) helicase inhibitors. This guide provides a comprehensive overview of the primary synthetic pathways for preparing methyl 4-(aminomethyl)benzoate from its corresponding carboxylic acid, 4-(aminomethyl)benzoic acid. The focus is on direct esterification methods, which are often preferred for their atom economy and procedural simplicity.

This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual diagrams of the reaction pathways and workflows.

Core Synthesis Pathways: Direct Esterification

The conversion of 4-(aminomethyl)benzoic acid to its methyl ester is an example of an esterification reaction involving an amino acid. The presence of the basic amino group requires specific conditions to prevent side reactions and to allow the esterification of the carboxylic acid to proceed efficiently. The most common and effective strategy is the direct esterification under acidic conditions, a variant of the Fischer-Speier esterification.[1][2]

Under acidic conditions, the nucleophilic amino group is protonated to form an ammonium (B1175870) salt. This "in-situ" protection prevents it from interfering with the esterification reaction, allowing the carboxylic acid moiety to react with methanol (B129727) to form the desired ester.[3] The final product is typically isolated as a hydrochloride salt.[4]

Three primary methods for this acid-catalyzed esterification are detailed below:

-

Hydrogen Chloride/Sulfuric Acid in Methanol: A classic and robust Fischer esterification method.[5][6][7]

-

Thionyl Chloride (SOCl₂) in Methanol: A highly efficient method where thionyl chloride reacts with methanol to generate HCl in situ, driving the reaction.[3][8]

-

Trimethylchlorosilane (TMSCl) in Methanol: A convenient and mild method for achieving the transformation at room temperature.[4]

The general chemical transformation is illustrated below.

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data associated with the different direct esterification methods, allowing for easy comparison of their efficiency and required conditions.

| Parameter | Method 1: HCl/H₂SO₄ | Method 2: Thionyl Chloride | Method 3: TMSCl |

| Primary Reagents | 4-(aminomethyl)benzoic acid, Methanol | 4-(aminomethyl)benzoic acid, Methanol, Thionyl Chloride | 4-(aminomethyl)benzoic acid, Methanol, Trimethylchlorosilane |

| Catalyst | HCl (gaseous or from AcCl) or conc. H₂SO₄ | Generated HCl from SOCl₂ + MeOH | Generated HCl from TMSCl + MeOH |

| Typical Temperature | Reflux (approx. 65 °C) | 0 °C to Reflux | Room Temperature |

| Reaction Time | 1 - 16 hours | 3 - 12 hours | 12 - 24 hours |

| Reported Yield | >85%[5] | Good to Excellent | Good to Excellent (>90%)[4] |

| Product Form | Hydrochloride Salt | Hydrochloride Salt[3] | Hydrochloride Salt[4] |

| Key Advantages | Economical, scalable, high yields.[5] | High efficiency, formation of gaseous byproducts. | Mild reaction conditions, simple procedure.[4] |

| Key Disadvantages | Requires handling of corrosive acids, elevated temperatures. | Thionyl chloride is highly corrosive and moisture-sensitive. | TMSCl is moisture-sensitive. |

Mechanism of Acid-Catalyzed Esterification

The Fischer esterification proceeds via a series of protonation and deprotonation steps, known as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.

Method 1: Esterification using Sulfuric Acid Catalyst

This protocol is a standard Fischer esterification procedure adapted for 4-(aminomethyl)benzoic acid.[7][9]

-

Reaction Setup: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirred mixture. An initial precipitate of the sulfate (B86663) salt may form but will dissolve as the reaction proceeds.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Isolation: Slowly pour the concentrated mixture into a beaker of vigorously stirred diethyl ether. The product, methyl 4-(aminomethyl)benzoate hydrochloride, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting material and soluble impurities, and dry under vacuum.

Method 2: Esterification using Thionyl Chloride

This highly effective method generates HCl in situ, driving the reaction to completion.[3] Extreme caution must be exercised when handling thionyl chloride.

-

Reaction Setup: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet bubbler, placed in an ice-water bath.

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled, stirred suspension over 20-30 minutes. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours until TLC analysis indicates the completion of the reaction.

-

Work-up: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is triturated with dry diethyl ether, collected by vacuum filtration, washed with more diethyl ether, and dried under vacuum to yield the hydrochloride salt of the product.

Method 3: Esterification using Trimethylchlorosilane (TMSCl)

This procedure offers a milder alternative, avoiding the use of strong acids and high temperatures.[4]

-

Reaction Setup: To a round-bottom flask containing 4-(aminomethyl)benzoic acid (1.0 eq), add freshly distilled trimethylchlorosilane (TMSCl, 2.0 eq) slowly with stirring.

-

Solvent Addition: Add anhydrous methanol (10 mL per gram of acid). The resulting solution or suspension is stirred at room temperature.

-

Reaction: Continue stirring for 12-24 hours. The reaction can be monitored by TLC.

-

Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator. The resulting solid is the product, methyl 4-(aminomethyl)benzoate hydrochloride.

-

Purification: The crude product can be purified by washing/triturating with cold diethyl ether, followed by filtration and drying under vacuum.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of methyl 4-(aminomethyl)benzoate is depicted in the following diagram.

Conclusion

The synthesis of methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid is most effectively achieved through direct acid-catalyzed esterification. The choice between using sulfuric acid, thionyl chloride, or trimethylchlorosilane as the catalyst depends on the desired scale, available equipment, and tolerance for specific reaction conditions. The thionyl chloride method is often favored for its high efficiency, while the TMSCl method provides a milder alternative suitable for sensitive substrates. The traditional Fischer esterification with sulfuric or hydrochloric acid remains a robust and economically viable option, particularly for large-scale production, consistently providing high yields of the desired product.[5] All methods reliably produce the product as its hydrochloride salt, which is stable and convenient for storage and further use.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 6. ERIC - EJ1263646 - A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterication, Journal of Chemical Education, 2020-Jul [eric.ed.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Methyl 4-(aminomethyl)benzoate hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(aminomethyl)benzoate hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 4-(aminomethyl)benzoate hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride.[1][2] It is identified by the CAS Number 6232-11-7.[1][3][4]

| Identifier | Value |

| IUPAC Name | methyl 4-(aminomethyl)benzoate;hydrochloride[4] |

| CAS Number | 6232-11-7[1][3][4] |

| Molecular Formula | C9H12ClNO2[1][4] |

| Molecular Weight | 201.65 g/mol [1][3][4] |

| InChI | InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H[1][4] |

| InChIKey | GIZCKBSSWNIUMZ-UHFFFAOYSA-N[1][4][5] |

| SMILES | COC(=O)C1=CC=C(C=C1)CN.Cl[4] |

| Synonyms | 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride, Methyl p-(Aminomethyl)benzoate Hydrochloride, 4-Methoxycarbonyl-benzylamine hydrochloride[1][3] |

Physical Properties

The physical characteristics of Methyl 4-(aminomethyl)benzoate hydrochloride are summarized below.

| Property | Value |

| Appearance | White to almost white crystalline powder.[1][3] |

| Melting Point | 234-243 °C (decomposes)[1] |

| Storage Temperature | Room temperature, in an inert atmosphere.[1][6] |

Chemical and Spectroscopic Properties

This section details the key chemical and spectroscopic data for Methyl 4-(aminomethyl)benzoate hydrochloride.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 8.61 (br, 3H, NH3), 7.96-8.01 (m, 2H, 2-HB, 6-HB), 7.63-7.67 (m, 2H, 3-HB, 5-HB), 4.10 (s, 2H, H3NCH2), 3.86 (s, 3H, CO2CH3)[1] |

| ¹³C NMR (101 MHz, DMSO-d6) | δ (ppm): 165.9 (CO2CH3), 139.4 (C-4B), 129.5 (C-1B), 129.3 (C-2B, C-6B), 129.2 (C-3B, C-5B), 52.2 (CO2CH3), 41.7 (H3NCH2)[1] |

| FT-IR (cm⁻¹) | 2963 (NH3+), 2878 (C-H aliphatic), 2573 (NH3+), 1678 (C=O), 1597, 1578, 1477 (C=C aromatic), 864 (aromatic ring out-of-plane bending)[1] |

| High-Resolution Mass Spectrometry (HRMS, APCI) | m/z = 166.0865 (Calculated for C9H12NO2 [M+H]⁺: 166.0863)[1] |

Chromatographic Data

| Technique | Data |

| High-Performance Liquid Chromatography (HPLC) | Purity: >98.0%[3], Retention Time (tR) = 6.4 min[1] |

| Thin Layer Chromatography (TLC) | Rf = 0.22 (Eluent: ethyl acetate/1% diethylmethylamine)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 4-(aminomethyl)benzoate hydrochloride are provided below.

Synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride

This compound can be synthesized via the esterification of 4-(aminomethyl)benzoic acid.[1]

-

Reactants:

-

4-(Aminomethyl)benzoic acid

-

Methanol (B129727) (solvent)

-

Thionyl chloride

-

-

Procedure:

Caption: Synthesis workflow for Methyl 4-(aminomethyl)benzoate hydrochloride.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The solvent used was deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS was performed using Atmospheric Pressure Chemical Ionization (APCI) to determine the exact mass of the molecule, confirming its elemental composition.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Argentometric Titration:

-

The purity of the compound can also be determined by argentometric titration , with an assay range of 96.0 to 104.0%.[7]

-

Applications and Uses

Methyl 4-(aminomethyl)benzoate hydrochloride serves as a valuable building block in organic synthesis. It is notably used in the preparation of other complex molecules, such as methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.[1] Furthermore, it plays a role in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors.[1][2]

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] Standard safety precautions, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this chemical.[5] It is recommended to avoid breathing in the dust, fumes, or spray.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

- 1. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]

- 2. Methyl 4-(aminomethyl)benzoate hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Methyl 4-(Aminomethyl)benzoate Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(aminomethyl)benzoate hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Methyl 4-(Aminomethyl)benzoate Hydrochloride | 6232-11-7 | TCI AMERICA [tcichemicals.com]

- 7. 396780050 [thermofisher.com]

- 8. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to CAS 18469-52-8 and 6232-11-7: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) and its hydrochloride salt, Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7). Furthermore, it details their role as key intermediates in organic synthesis, with a particular focus on their application in the development of antiviral therapeutics, specifically Hepatitis C Virus (HCV) NS3 helicase inhibitors. This document includes tabulated physicochemical data, detailed experimental protocols for synthesis, and visualizations of a representative synthetic workflow and a relevant biological signaling pathway.

Core Properties and Data

Methyl 4-(aminomethyl)benzoate and its hydrochloride salt are important building blocks in medicinal chemistry.[1] Their bifunctional nature, possessing both an amine and a methyl ester group, allows for versatile chemical modifications.[2] The quantitative properties of these compounds are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8)

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 243 °C (decomposes)[3][4] |

| Boiling Point | 278.7 °C at 760 mmHg[4] |

| Density | 1.121 g/cm³[4] |

| Flash Point | 138.1 °C |

| Purity | ≥95%, ≥97%, ≥98% (supplier dependent) |

| Topological Polar Surface Area (TPSA) | 52.32 Ų |

| LogP | 0.9319 |

Table 2: Physicochemical Properties of Methyl 4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7)

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₂[5] |

| Molecular Weight | 201.65 g/mol [6][7] |

| Melting Point | 238-243 °C (decomposes)[6][8] |

| Appearance | White to off-white crystalline powder[5][6] |

| Purity | 95%, 97%, >98% (HPLC) (supplier dependent)[5][6] |

| Assay | 97+% (NMR), 96.0-104.0% (Argentometric Titration) |

Experimental Protocols

These compounds are primarily utilized as intermediates in multi-step syntheses.[1][9] Below are detailed protocols for the synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride and a representative subsequent reaction to illustrate its application.

Synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7)

This protocol is adapted from established esterification procedures.[5]

Materials:

-

4-(Aminomethyl)benzoic acid

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-15 volumes).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid is Methyl 4-(aminomethyl)benzoate hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like methanol/ether if necessary.

Exemplary Application: Synthesis of a Urea (B33335) Derivative

Methyl 4-(aminomethyl)benzoate hydrochloride is a precursor for various pharmaceutical compounds, including novel Hepatitis C Virus (HCV) helicase inhibitors.[6][10] A common subsequent reaction involves the formation of a urea linkage. The following is a representative protocol for the synthesis of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.

Materials:

-

Methyl 4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7)

-

Phenyl isocyanate

-

Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere apparatus

Procedure:

-

Suspend Methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.

Visualizations

Experimental Workflow: Synthesis of a Urea Derivative

The following diagram illustrates the logical flow of the synthesis described in the second experimental protocol.

Signaling Pathway: HCV NS3 and the Notch Pathway

The ultimate products derived from the title compounds often target viral enzymes. For instance, inhibitors of the HCV NS3 helicase are a key area of research.[11] The NS3 protein of HCV is known to interact with and activate host cell signaling pathways, such as the Notch signaling pathway, which is implicated in cell differentiation and proliferation and can be hijacked by the virus.[12][13] Understanding this interaction is crucial for drug development professionals.

Suppliers

Both Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8) and its hydrochloride salt (CAS: 6232-11-7) are commercially available from a variety of chemical suppliers. Purity and available quantities may vary. A non-exhaustive list of suppliers includes:

-

Sigma-Aldrich

-

Thermo Fisher Scientific

-

TCI Chemicals

-

ChemScene

-

ChemicalBook

-

Santa Cruz Biotechnology

-

Apollo Scientific

-

Synthonix

-

BLD Pharm

It is recommended to consult the suppliers' websites for the most current product information, availability, and safety data sheets.

References

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatitis C Virus Non-structural Protein 3 (HCV NS3): A Multifunctional Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]

- 6. From viruses to cancer: exploring the role of the hepatitis C virus NS3 protein in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and specificity of a symmetrical benzimidazole-phenyl-carboxamide helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 4-(aminomethyl)benzoate hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hepatitis C Virus NS3 Protein Can Activate the Notch-Signaling Pathway through Binding to a Transcription Factor, SRCAP | PLOS One [journals.plos.org]

- 13. Hepatitis C Virus NS3 Protein Can Activate the Notch-Signaling Pathway through Binding to a Transcription Factor, SRCAP - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Methyl 4-(aminomethyl)benzoate: An In-depth Technical Guide for Organic Synthesis

Introduction

Methyl 4-(aminomethyl)benzoate is a versatile bifunctional building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a primary amine and a methyl ester attached to a benzene (B151609) ring at the para position, allows for a wide range of chemical transformations. This unique arrangement makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers. This technical guide provides a comprehensive overview of the role of methyl 4-(aminomethyl)benzoate as a key building block, detailing its application in various synthetic transformations, complete with experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-(aminomethyl)benzoate and its commonly used hydrochloride salt is presented in Table 1. Understanding these properties is crucial for designing and executing synthetic protocols.

| Property | Methyl 4-(aminomethyl)benzoate | Methyl 4-(aminomethyl)benzoate hydrochloride |

| CAS Number | 18469-52-8[1] | 6232-11-7[2] |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₂ClNO₂[3] |

| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2][3] |

| Appearance | Not specified | White to off-white crystalline powder |

| Melting Point | Not specified | 243 °C (decomposes)[2] |

| Solubility | Soluble in many organic solvents | Soluble in water and polar organic solvents |

Core Synthetic Transformations

Methyl 4-(aminomethyl)benzoate readily participates in a variety of fundamental organic reactions, primarily involving its nucleophilic amino group. These transformations are foundational for constructing more complex molecular architectures.

Amide Bond Formation

The formation of an amide bond is one of the most common and critical reactions in organic synthesis, particularly in the construction of peptides and pharmaceutical agents. The primary amine of methyl 4-(aminomethyl)benzoate can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide linkages.

This protocol details the synthesis of a representative amide, N-(4-(methoxycarbonyl)benzyl)acetamide, from methyl 4-(aminomethyl)benzoate and acetyl chloride.

Materials:

-

Methyl 4-(aminomethyl)benzoate hydrochloride

-

Acetyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-(methoxycarbonyl)benzyl)acetamide.

Quantitative Data for Amide Bond Formation:

| Amine | Acylating Agent | Coupling Conditions | Yield (%) | Reference |

| Benzylamine (B48309) | Acetic anhydride | Neat, room temp, 10 min | 92 | [4] |

| 4-Methoxybenzylamine | Acetic anhydride | Neat, room temp, 8 min | 95 | [4] |

| 4-Nitrobenzylamine | Acetic anhydride | Neat, room temp, 12 min | 90 | [4] |

Note: The data in this table is for analogous benzylamine derivatives to provide an expected range of yields.

N-Alkylation and Reductive Amination

The amino group of methyl 4-(aminomethyl)benzoate can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods to achieve this transformation.

This protocol describes the synthesis of N-benzyl-4-(methoxycarbonyl)benzylamine.

Materials:

-

Methyl 4-(aminomethyl)benzoate

-

Benzyl (B1604629) bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 4-(aminomethyl)benzoate (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add benzyl bromide (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography to yield pure N-benzyl-4-(methoxycarbonyl)benzylamine.

This protocol details the synthesis of N-benzyl-4-(methoxycarbonyl)benzylamine via reductive amination.

Materials:

-

Methyl 4-(aminomethyl)benzoate

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

Dissolve methyl 4-(aminomethyl)benzoate (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.[4]

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise add sodium borohydride (1.5 eq) to the stirring solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[4]

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation and Reductive Amination:

| Amine | Aldehyde/Halide | Reaction Conditions | Product | Yield (%) | Reference |

| Morpholine | Methyl 4-formylbenzoate | NaBH₄, AcOH, MeOH | Methyl 4-(morpholinomethyl)benzoate | - | [5] |

| 1-Methylpiperazine | 4-Nitrobenzaldehyde | NaBH₄, AcOH, MeOH | 1-Methyl-4-(4-nitrobenzyl)piperazine | - | [5] |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃, Acetone, rt, 2h | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 74 (total) | [6] |

Note: Specific yield data for direct reactions with methyl 4-(aminomethyl)benzoate is limited in the provided search results; however, the protocols are based on established methods.

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry. The primary amine of methyl 4-(aminomethyl)benzoate can react with sulfonyl chlorides to form the corresponding sulfonamides.

This protocol outlines the general synthesis of a sulfonamide from methyl 4-(aminomethyl)benzoate.

Materials:

-

Methyl 4-(aminomethyl)benzoate hydrochloride

-

Benzenesulfonyl chloride

-

Pyridine (B92270) or Triethylamine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq) in DCM and add pyridine or triethylamine (2.5 eq).

-

Cool the solution to 0 °C.

-

Slowly add benzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

Methyl 4-(aminomethyl)benzoate serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active compounds.

Synthesis of Kinase Inhibitors

The 4-(aminomethyl)benzoate scaffold is utilized as a flexible linker in the design of tyrosine kinase inhibitors.[4] These inhibitors often target the ATP-binding site of kinases, which are implicated in various cancers.

Experimental Workflow: Synthesis of a Tyrosine Kinase Inhibitor Scaffold

Caption: A representative workflow for the synthesis of a tyrosine kinase inhibitor scaffold.

Synthesis of Tranexamic Acid Precursors

Methyl 4-(aminomethyl)benzoate is a key intermediate in some synthetic routes to tranexamic acid, an antifibrinolytic agent. The synthesis involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

Synthesis of Heterocyclic Compounds

The bifunctional nature of methyl 4-(aminomethyl)benzoate makes it a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

-

Benzodiazepines: These can be synthesized through multi-step sequences often involving the formation of an amide followed by intramolecular cyclization reactions.[7][8][9][10][11]

-

Pyrimidines: The amino group can be incorporated into a pyrimidine (B1678525) ring through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, often in multicomponent reactions like the Biginelli reaction.[1][12][13][14][15][16][17][18]

-

Benzimidazoles: Condensation of the amino group with a suitable ortho-phenylenediamine derivative followed by cyclization can lead to the formation of benzimidazole (B57391) scaffolds.

Multicomponent Reactions (MCRs)

Methyl 4-(aminomethyl)benzoate is an excellent amine component in various MCRs, such as the Ugi reaction. The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino amides.[2][19][20][21][22][23][24][25][26] This allows for the efficient construction of diverse chemical libraries for drug discovery.

Ugi Reaction Scheme

Caption: General scheme of the Ugi four-component reaction.

Signaling Pathways of Downstream Products

While methyl 4-(aminomethyl)benzoate itself is a building block, its synthetic derivatives can interact with various biological pathways. For instance, tranexamic acid, synthesized from precursors derived from methyl 4-(aminomethyl)benzoate, has well-defined effects on the fibrinolytic system.

Signaling Pathway of Tranexamic Acid

Caption: Simplified signaling pathway of tranexamic acid in the fibrinolytic system.[7][8][12][13]

Conclusion

Methyl 4-(aminomethyl)benzoate is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for straightforward and efficient participation in a wide range of chemical reactions, including amide bond formation, N-alkylation, and multicomponent reactions. These transformations provide access to a rich diversity of molecular scaffolds that are central to the development of pharmaceuticals, particularly in the areas of kinase inhibition and antifibrinolytic agents. The detailed protocols and data presented in this guide underscore its significance and provide a practical resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this building block in novel synthetic methodologies will undoubtedly lead to the discovery of new and important bioactive molecules.

References

- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

- 7. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. journal.bcrec.id [journal.bcrec.id]

- 17. Pyrimidines and their Benzo Derivatives | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

- 23. Ugi Reaction [organic-chemistry.org]

- 24. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 25. beilstein-journals.org [beilstein-journals.org]

- 26. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 4-(aminomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(aminomethyl)benzoate, a versatile building block in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is presented to aid in the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Methyl 4-(aminomethyl)benzoate and its hydrochloride salt. Due to the limited availability of data for the free base, data for the hydrochloride salt and closely related compounds are provided for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-(aminomethyl)benzoate Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.61 | Broad Singlet | 3H | -NH₃⁺ |

| 7.96 - 8.01 | Multiplet | 2H | Aromatic (H-2, H-6) |

| 7.63 - 7.67 | Multiplet | 2H | Aromatic (H-3, H-5) |

| 4.10 | Singlet | 2H | -CH₂- |

| 3.86 | Singlet | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Related Compounds)

| Assignment | Methyl 4-aminobenzoate (B8803810) (Reference) | Methyl 4-methylbenzoate (Reference) | Methyl 4-(aminomethyl)benzoate (Predicted) |

| C=O | 167.9 | 167.1 | ~167 |

| C-4 (aromatic) | 153.5 | 143.4 | ~145 |

| C-2, C-6 (aromatic) | 131.7 | 129.5 | ~130 |

| C-1 (aromatic) | 117.3 | 127.3 | ~128 |

| C-3, C-5 (aromatic) | 113.0 | 129.0 | ~129 |

| -OCH₃ | - | 51.8 | ~52 |

| -CH₂- | - | - | ~45 |

| -CH₃ (ring) | - | 21.5 | - |

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Specific IR spectral data with peak assignments for Methyl 4-(aminomethyl)benzoate is not detailed in the available sources. However, based on the functional groups present and data from similar molecules like methyl benzoate (B1203000) and p-amino-methyl benzoate, the following characteristic absorption bands can be expected.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium-Strong, Broad | N-H stretch (amine) |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~3000-2850 | Weak-Medium | C-H stretch (aliphatic -CH₂- and -OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Table 4: Mass Spectrometry Data for Methyl 4-(aminomethyl)benzoate

| m/z | Relative Intensity | Assignment |

| 165 | Base Peak | [M]⁺ (Molecular Ion) |

| 134 | High | [M - OCH₃]⁺ |

| 106 | High | [M - COOCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

High-resolution mass spectrometry (HRMS) of the hydrochloride salt showed an m/z of 166.0865 for [M+H]⁺, which is consistent with the calculated value of 166.0863 for C₉H₁₂NO₂⁺.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy

Instrumentation : Bruker AC-300 or similar 300-600 MHz NMR spectrometer.

Sample Preparation :

-

Dissolve approximately 5-10 mg of Methyl 4-(aminomethyl)benzoate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Typically 0-10 ppm.

-

Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay : 1-5 seconds.

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts relative to the internal standard.

-

Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Instrumentation : Bruker AC-300 or similar 75-150 MHz NMR spectrometer.

Sample Preparation :

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition :

-

Pulse Program : Standard proton-decoupled ¹³C NMR experiment.

-

Spectral Width : Typically 0-200 ppm.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

Data Processing :

-

Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and chemical shift calibration.

IR Spectroscopy

Instrumentation : FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Sample Preparation :

-

KBr Pellet Method :

-

Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition :

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[3]

Sample Preparation :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The concentration should be around 1 mg/mL.

-

For compounds with low volatility or active hydrogens, derivatization (e.g., silylation) might be necessary.

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector Temperature : 250-280 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a suitable mass range (e.g., m/z 40-550).

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Methyl 4-(aminomethyl)benzoate.

References

The Lynchpin of Innovation: A Technical Guide to Methyl 4-(aminomethyl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)benzoate, a seemingly simple aromatic ester, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural features, possessing both a reactive primary amine and a readily hydrolyzable methyl ester, render it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of Methyl 4-(aminomethyl)benzoate in drug development. We will delve into its key synthetic routes, present quantitative data in structured formats, and provide detailed experimental protocols for its preparation. Furthermore, this guide will illuminate its crucial role in the development of blockbuster drugs and explore its utility as a scaffold in modern medicinal chemistry, complete with visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Perspective

While a singular, definitive "discovery" paper for Methyl 4-(aminomethyl)benzoate is not readily apparent in the historical literature, its synthesis and utility are intrinsically linked to the broader exploration of aminobenzoic acid derivatives in the early 20th century. The foundational work on the synthesis of related aminobenzoic acid esters provides the chemical context for its eventual emergence as a key intermediate.

The journey to synthesize compounds like Methyl 4-(aminomethyl)benzoate gained significant momentum with the need for precursors to important pharmaceutical agents. One of the most notable historical applications that propelled the investigation of related structures was the development of the antifibrinolytic drug, tranexamic acid. The structural similarities and synthetic strategies for tranexamic acid and its precursors likely spurred the refinement of methods to produce various aminomethylbenzoic acid esters, including the methyl ester.

Early synthetic approaches to aminomethylbenzoic acids often involved multi-step processes. A common strategy was the reduction of a corresponding nitro or cyano group to the amine, followed by esterification. For instance, the catalytic hydrogenation of methyl 4-cyanobenzoate (B1228447) emerged as a viable route. Another classical approach involved the esterification of 4-(aminomethyl)benzoic acid itself. Over the decades, numerous patents and research articles have detailed optimized procedures for its synthesis, reflecting its growing importance as a commercially valuable intermediate in the pharmaceutical industry.

Key Synthetic Routes and Experimental Protocols

The synthesis of Methyl 4-(aminomethyl)benzoate can be achieved through several efficient pathways. The choice of method often depends on the starting materials' availability, scalability, and desired purity. Below are detailed protocols for two of the most common and effective synthetic strategies.

Fischer Esterification of 4-(Aminomethyl)benzoic Acid

This direct method involves the acid-catalyzed esterification of the parent amino acid with methanol (B129727).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride (excess), to the stirred suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.[1][2][3]

Logical Workflow for Fischer Esterification:

References

Understanding the reactivity of the aminomethyl group in C9H11NO2

An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group in C9H11NO2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H11NO2 encompasses a variety of isomers with significant chemical and pharmacological diversity. This guide focuses specifically on isomers containing the aminomethyl group (-CH2NH2), particularly those where it functions as a benzylic amine. The reactivity of this moiety is paramount in synthetic chemistry and drug development, as it governs molecular interactions, metabolic pathways, and the potential for derivatization. This document provides a detailed examination of the electronic and steric properties of the aminomethyl group in the context of a C9H11NO2 scaffold, supported by quantitative data, detailed experimental protocols for key transformations, and graphical representations of reaction pathways and workflows.

Introduction: Isomers of C9H11NO2

The formula C9H11NO2 can represent numerous constitutional isomers and stereoisomers.[1][2][3] For the purpose of studying the aminomethyl group, the most relevant structures are those where this group is attached to a benzene (B151609) ring, making it a benzylic amine. The presence of the benzene ring significantly influences the reactivity of both the amine and the adjacent methylene (B1212753) C-H bonds through resonance stabilization of intermediates.[4]

Key isomers containing an aminomethyl or a closely related primary amine group are summarized below. This guide will focus primarily on the methyl (aminomethyl)benzoate series as archetypal examples.

| Table 1: Key Isomers of C9H11NO2 | ||

| Common Name | Structure (SMILES) | Notes on the Amino Group |

| Methyl 4-(aminomethyl)benzoate | COC(=O)C1=CC=C(C=C1)CN | A primary benzylic amine. The focus of this guide.[5] |

| Methyl 3-(aminomethyl)benzoate | COC(=O)C1=CC=CC(=C1)CN | A primary benzylic amine; positional isomer of the above.[6] |

| L-Phenylalanine | C1=CC=C(C=C1)CC(C(=O)O)N | A primary amine on a chiral center, alpha to a carboxylic acid. Not a benzylic amine. |

| Benzocaine | CCOC(=O)C1=CC=C(C=C1)N | An aromatic amine (aniline derivative). The amino group is directly attached to the ring.[7] |

Core Reactivity of the Benzylic Aminomethyl Group

The reactivity of the aminomethyl group is dominated by the lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic. Its position adjacent to an aromatic ring (benzylic position) introduces unique reactivity patterns.[8]

Nucleophilicity and Basicity

The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. It is also a weak base, reacting with acids to form the corresponding ammonium (B1175870) salt, a feature critical for aqueous solubility and drug formulation.

| Table 2: Quantitative Reactivity Data | |

| Property | Value / Observation |

| pKa (Conjugate Acid of Benzylamine) | ~9.34 |

| Reactivity with Electrophiles | High. Readily undergoes N-alkylation and N-acylation. |

| Oxidation Potential | Can be oxidized to imines or nitrones under specific conditions.[9] |

| C-H Bond Reactivity (Benzylic) | The benzylic C-H bonds are activated towards radical halogenation and oxidation.[4] Mechanistic studies suggest some catalytic C-H alkylations proceed via an imine intermediate.[10] |

Key Chemical Transformations

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common method for producing drug candidates or for use as a protecting group strategy.

-

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This can be challenging to perform selectively but is crucial for tuning the steric and electronic properties of the amine.

-

Reductive Amination: While the aminomethyl group is often the product of reductive amination, it can react with other aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Mannich Reaction: The aminomethyl group is a classic product of the Mannich reaction, which involves the aminomethylation of an acidic proton of a carbonyl compound using formaldehyde (B43269) and a primary or secondary amine.[11][12][13] Understanding its formation provides context for its reactivity.

// Main Compound start [label="R-CH2-NH2\n(Aminomethyl Compound)", fillcolor="#4285F4"];

// Reaction Types acylation [label="N-Acylation", fillcolor="#5F6368", shape=ellipse]; alkylation [label="N-Alkylation", fillcolor="#5F6368", shape=ellipse]; oxidation [label="Oxidation", fillcolor="#5F6368", shape=ellipse]; protonation [label="Protonation", fillcolor="#5F6368", shape=ellipse];

// Reagents reagent_acyl [label="Acyl Halide (R'-COCl)\nor Anhydride", fillcolor="#34A853"]; reagent_alkyl [label="Alkyl Halide (R'-X)", fillcolor="#34A853"]; reagent_oxidant [label="Oxidizing Agent\n(e.g., H2O2)", fillcolor="#34A853"]; reagent_acid [label="Acid (H+)", fillcolor="#34A853"];

// Products product_amide [label="R-CH2-NH-COR'\n(Amide)", fillcolor="#EA4335"]; product_sec_amine [label="R-CH2-NH-R'\n(Secondary Amine)", fillcolor="#EA4335"]; product_imine [label="R-CH=NH\n(Imine)", fillcolor="#EA4335"]; product_salt [label="R-CH2-NH3+\n(Ammonium Salt)", fillcolor="#EA4335"];

// Edges edge [color="#202124", fontcolor="#202124"]; start -> acylation; acylation -> product_amide; reagent_acyl -> acylation [arrowhead=none];

start -> alkylation; alkylation -> product_sec_amine; reagent_alkyl -> alkylation [arrowhead=none];

start -> oxidation; oxidation -> product_imine; reagent_oxidant -> oxidation [arrowhead=none];

start -> protonation; protonation -> product_salt; reagent_acid -> protonation [arrowhead=none]; } } Caption: Figure 1: Core Reactivity Pathways of a Benzylic Aminomethyl Group.

Role in Drug Development and Biological Activity

The aminomethyl group is a key pharmacophore. In its neutral state, it can act as a hydrogen bond donor and acceptor. When protonated at physiological pH, it forms a positive charge, enabling strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets. The isomeric placement of the group significantly impacts biological activity, as different spatial arrangements alter how the molecule fits into a binding site.[14][15][16]

// Edges edge [style=dashed, color="#EA4335", arrowhead=open, fontcolor="#202124"]; drug_amine -> asp [label="Ionic Bond"]; drug_amine -> ser [label="H-Bond"]; drug_ring -> phe [label="Hydrophobic\nInteraction"]; } } Caption: Figure 2: Drug-Receptor Interaction Model.

Experimental Protocols

The following sections provide detailed methodologies for common reactions involving the aminomethyl group.

Protocol 1: N-Acetylation of Methyl 4-(aminomethyl)benzoate

This protocol describes the conversion of the primary amine to an acetamide, a reaction frequently used to modify bioactivity or protect the amine.

-

Objective: To synthesize methyl 4-(acetamidomethyl)benzoate.

-

Reagents & Materials:

-

Methyl 4-(aminomethyl)benzoate (1.0 eq)

-

Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)

-

Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve methyl 4-(aminomethyl)benzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the pure amide product.

-

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the protonated aminomethyl group.

-

Objective: To determine the pKa of the conjugate acid of an aminomethyl compound.

-

Reagents & Materials:

-

Aminomethyl compound (~0.01 M solution)

-

Standardized hydrochloric acid (HCl) solution (0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Procedure:

-

Prepare a dilute solution (~0.01 M) of the aminomethyl compound in deionized water.

-

Add an excess of standardized HCl (e.g., 1.5 equivalents) to the solution to ensure the complete protonation of the amine.

-

Place the beaker on a magnetic stirrer, insert the calibrated pH electrode, and begin stirring.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point, identified by a sharp change in pH.

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph as the pH when half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, it can be found at the midpoint of the buffer region on the titration curve.

-

Conclusion

The aminomethyl group in C9H11NO2 isomers, particularly when in a benzylic position, exhibits a rich and predictable reactivity profile. Its nucleophilic and basic character makes it a versatile handle for chemical modification through reactions like N-acylation and N-alkylation. These transformations, along with its ability to engage in crucial intermolecular interactions such as hydrogen bonding and ionic bonding, underscore its importance as a pharmacophore in drug design. The provided protocols and conceptual diagrams serve as a foundational resource for researchers aiming to synthesize, modify, and understand molecules containing this functional group.

References

- 1. C9H11NO2 - Wikipedia [en.wikipedia.org]

- 2. C9H11NO2 isomers [molport.com]

- 3. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. PubChemLite - Methyl 4-(aminomethyl)benzoate (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Methyl 3-(aminomethyl)benzoate hydrochloride (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

The Untapped Potential of Methyl 4-(aminomethyl)benzoate in Advanced Polymer Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – As the quest for novel high-performance polymers continues, researchers are increasingly exploring unique monomers to unlock new material properties. This technical guide delves into the promising, yet largely unexplored, potential of Methyl 4-(aminomethyl)benzoate as a versatile building block in polymer chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the core theoretical applications, proposed experimental protocols, and predicted properties of polymers derived from this intriguing monomer.

Introduction to Methyl 4-(aminomethyl)benzoate: A Monomer of Interest

Methyl 4-(aminomethyl)benzoate is an aromatic compound featuring both an amine (-NH2) and a methyl ester (-COOCH3) functional group, attached to a central benzene (B151609) ring. This unique bifunctionality makes it a prime candidate for various polymerization reactions, particularly in the synthesis of aromatic polyamides and other advanced polymers. While its primary documented use lies as an intermediate in the synthesis of pharmaceuticals, its structural characteristics suggest significant potential for creating polymers with tailored thermal, mechanical, and chemical properties.